molecular formula C17H14N2OS B4402048 2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol

2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol

Cat. No.: B4402048
M. Wt: 294.4 g/mol
InChI Key: WKQWWSWDLKQMIF-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol is a complex organic compound that features a unique combination of indole, thiazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the introduction of the phenol group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroindole derivatives: These compounds share the indole moiety and have similar biological activities.

    Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial properties.

    Phenol derivatives: These compounds share the phenol group and are often used for their antioxidant properties.

Uniqueness

What sets 2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol apart is the combination of these three distinct moieties in a single molecule, which can result in unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16-8-4-2-6-13(16)14-11-21-17(18-14)19-10-9-12-5-1-3-7-15(12)19/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWWSWDLKQMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Reactant of Route 3
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Reactant of Route 4
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Reactant of Route 5
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol
Reactant of Route 6
2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol

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